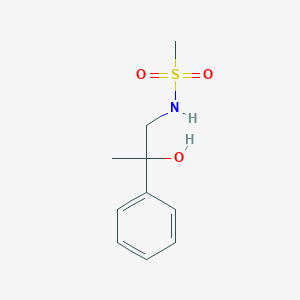

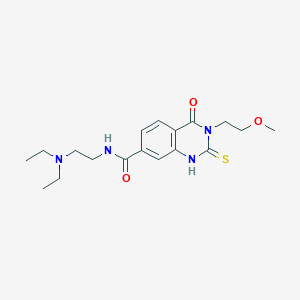

N-(2-hydroxy-2-phenylpropyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Sulfonamides, including likely “N-(2-hydroxy-2-phenylpropyl)methanesulfonamide”, can undergo a variety of acid-base reactions. The N-H bond can be deprotonated, and alkylsulfonamides can be deprotonated at carbon . Specific chemical reactions involving “N-(2-hydroxy-2-phenylpropyl)methanesulfonamide” are not detailed in the sources I found.Aplicaciones Científicas De Investigación

Microbial Reduction for Chiral Intermediates N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, a compound structurally similar to N-(2-hydroxy-2-phenylpropyl)methanesulfonamide, has been studied for microbial reduction to create chiral intermediates. This process is essential in synthesizing beta-receptor antagonists like d-sotalol. Notably, certain microbial strains have shown effectiveness in catalyzing this reduction with high optical purity and yield (Patel et al., 1993).

Colorimetric Assay of Lipid Peroxidation N-(2-hydroxy-2-phenylpropyl)methanesulfonamide is structurally similar to compounds that react with malondialdehyde and 4-hydroxyalkenals under specific conditions to form stable chromophores. This reaction is used in developing colorimetric assays for lipid peroxidation, helping in detecting and measuring certain lipid peroxidation products in biological samples (Gérard-Monnier et al., 1998).

Class III Antiarrhythmic Activity Compounds related to N-(2-hydroxy-2-phenylpropyl)methanesulfonamide have been synthesized and found to possess Class III antiarrhythmic activity. These compounds, including ibutilide fumarate, have been effective in in vitro cardiac electrophysiology studies and in vivo canine heart models, demonstrating their potential as antiarrhythmic agents (Hester et al., 1991).

Catalyst in Asymmetric Dihydroxylations Methanesulfonamide, closely related to N-(2-hydroxy-2-phenylpropyl)methanesulfonamide, has been used as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations. This role is crucial in the chemical synthesis process, particularly in enhancing reaction times and yields for specific compounds (Junttila & Hormi, 2009).

Synthesis Characterization in Organic Chemistry N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, a compound structurally akin to N-(2-hydroxy-2-phenylpropyl)methanesulfonamide, has been synthesized and characterized, contributing to the field of organic chemistry and aiding in the understanding of similar compounds (Durgadas et al., 2012).

Propiedades

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-10(12,8-11-15(2,13)14)9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLAZCJSOSFICV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C)(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-phenylpropyl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B2897733.png)

![N-(3-cyanothiolan-3-yl)-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide](/img/structure/B2897742.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2897744.png)

![(6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2897749.png)